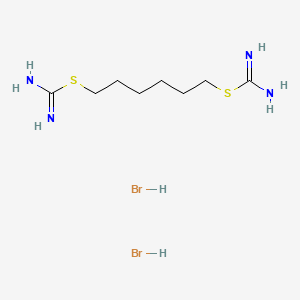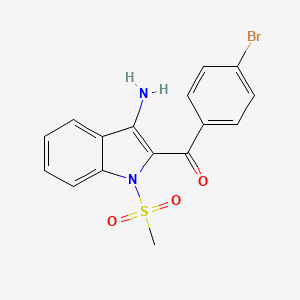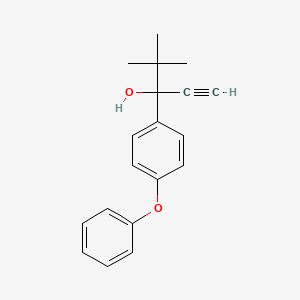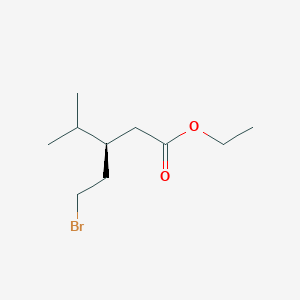
1-Cyclohexene-1-carboxaldehyde, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves the catalytic hydrogenation of 3-methyl-1-cyclohexene-1-carboxylic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the carboxylic acid to the corresponding aldehyde .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds
Major Products:
Oxidation: 3-Methyl-1-cyclohexene-1-carboxylic acid
Reduction: 3-Methyl-1-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various products. This reactivity is due to the electron-withdrawing nature of the aldehyde group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 3-position.
3-Cyclohexene-1-carboxaldehyde: Similar structure but lacks the methyl group at the 1-position.
Cyclohexanecarboxaldehyde: Saturated aldehyde without the double bond.
Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to the presence of both the α,β-unsaturated aldehyde group and the methyl group at the 3-position. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
CAS No. |
63282-01-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h5-7H,2-4H2,1H3 |
InChI Key |
VHWMVBZKOFEBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)




